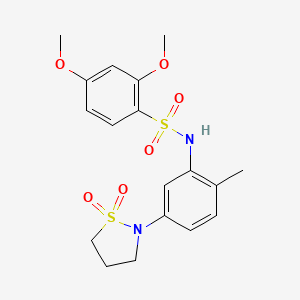![molecular formula C9H17N B2897063 [3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine CAS No. 2287318-15-2](/img/structure/B2897063.png)
[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(propan-2-yl)bicyclo[111]pentan-1-yl]methanamine is a compound belonging to the class of bicyclo[111]pentylaminesThe bicyclo[1.1.1]pentane scaffold is known for its rigidity and ability to act as a bioisostere for arylamine motifs, which can improve the metabolic stability, bioavailability, and excretion profiles of drug candidates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine typically involves multistep processes that start with the construction of the bicyclo[1.1.1]pentane core. One common approach is the [1.1.1]propellane route, which involves the cyclization of suitable precursors under specific conditions.
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentylamines, including this compound, often employs scalable synthetic routes that allow for gram-scale synthesis. One-pot multicomponent processes have been developed to streamline the production and reduce the number of synthetic steps, making the process more efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a bioisostere in drug design.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Its potential as a drug candidate is being explored due to its improved metabolic stability and bioavailability.
Mecanismo De Acción
The mechanism of action of [3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine involves its interaction with specific molecular targets and pathways. The rigid bicyclo[1.1.1]pentane core allows for precise binding to target proteins, which can modulate their activity. The amine group can form hydrogen bonds and other interactions with biological molecules, contributing to the compound’s overall effect .
Comparación Con Compuestos Similares
Similar Compounds
- (3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine
- (3-(2-Chlorophenyl)bicyclo[1.1.1]pentan-1-yl)methanamine
Uniqueness
[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine stands out due to its specific substitution pattern, which imparts unique properties such as enhanced metabolic stability and bioavailability. Compared to other bicyclo[1.1.1]pentylamines, it offers a distinct balance of rigidity and functional group versatility, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-7(2)9-3-8(4-9,5-9)6-10/h7H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDLRFNJGONWNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC(C1)(C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![10-ethyl-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B2896980.png)
![2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2896981.png)
![4-(dimethylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2896983.png)
![5-(2-Furyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2896984.png)
![N-(4-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2896986.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2896990.png)


![N-(4-ethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2896996.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2896998.png)
![1-[1-(3,5-dichloropyridin-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2897000.png)
![3-(4-amino-3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid](/img/structure/B2897001.png)
